molecular formula C18H20F3N9 B12263941 2-(Pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

2-(Pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12263941
M. Wt: 419.4 g/mol
InChI Key: QUFIKAGVEJQCFX-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex organic compound featuring a pyrrolidine ring, a piperazine ring, and a triazolopyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of microwave-mediated, catalyst-free synthesis techniques, which offer eco-friendly and efficient reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(Pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H20F3N9

Molecular Weight

419.4 g/mol

IUPAC Name

6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H20F3N9/c19-18(20,21)16-25-24-14-3-4-15(26-30(14)16)28-11-9-27(10-12-28)13-5-6-22-17(23-13)29-7-1-2-8-29/h3-6H,1-2,7-12H2

InChI Key

QUFIKAGVEJQCFX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4

Origin of Product

United States

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